2-(azepan-1-yl)-N-phenylpteridin-4-amine
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Overview
Description
2-(azepan-1-yl)-N-phenylpteridin-4-amine is a heterocyclic compound that features a pteridine core structure substituted with an azepane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-phenylpteridin-4-amine typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction using azepane and a suitable leaving group on the pteridine core.
Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated pteridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-phenylpteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pteridine core or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenated derivatives, palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pteridine compounds with various functional groups.
Scientific Research Applications
2-(azepan-1-yl)-N-phenylpteridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-phenylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-N-phenylpyrimidin-4-amine
- 2-(azepan-1-yl)-N-phenylquinolin-4-amine
- 2-(azepan-1-yl)-N-phenylbenzimidazol-4-amine
Uniqueness
2-(azepan-1-yl)-N-phenylpteridin-4-amine is unique due to its pteridine core structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-phenylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-7-13-24(12-6-1)18-22-16-15(19-10-11-20-16)17(23-18)21-14-8-4-3-5-9-14/h3-5,8-11H,1-2,6-7,12-13H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDWVSYRIPPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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